molecular formula C8H7NO2S B13695407 Ethyl 2-Ethynylthiazole-5-carboxylate

Ethyl 2-Ethynylthiazole-5-carboxylate

Cat. No.: B13695407
M. Wt: 181.21 g/mol
InChI Key: CRAWQMWIRZAETQ-UHFFFAOYSA-N
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Description

Ethyl 2-Ethynylthiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Ethynylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the introduction of an ethynyl group. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach to improve yield and reduce reaction steps. This method can include the use of commercially available starting materials and catalysts to facilitate the reaction under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Ethynylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Ethyl 2-Ethynylthiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-Ethynylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity and the presence of the ethynyl group contribute to its binding affinity and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-Ethynylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-Aminothiazole-5-carboxylate: This compound has an amino group instead of an ethynyl group, which affects its reactivity and applications.

    Ethyl 2-Bromothiazole-5-carboxylate: The presence of a bromine atom introduces different reactivity patterns, particularly in substitution reactions.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 2-ethynyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

CRAWQMWIRZAETQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C#C

Origin of Product

United States

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